molecular formula C11H12ClN3OS B4181078 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

Cat. No. B4181078
M. Wt: 269.75 g/mol
InChI Key: KWTXFPQXVFJISE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from readily available starting materials to achieve the desired compound. For instance, compounds with similar structural motifs have been synthesized by reactions involving intermediates like thiophenes and imidazoles, which are then further functionalized to introduce specific substituents such as chloro groups or carboxamide functionalities (Sedlák et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using techniques such as X-ray crystallography. This allows for the precise determination of the spatial arrangement of atoms within the molecule, revealing the geometry of the core structures and the relative positions of substituents. For example, similar compounds have had their crystal and molecular structures elucidated, confirming their spatial configuration and stabilizing interactions like hydrogen bonding (Sharma et al., 2017).

Chemical Reactions and Properties

Compounds within this structural realm participate in various chemical reactions, often leveraging the reactive nature of their functional groups. For instance, the imidazole and thiophene moieties can engage in nucleophilic substitution reactions, cycloadditions, or serve as ligands in coordination complexes, demonstrating a wide range of chemical versatility. The specific reactivity patterns depend on the nature of the substituents and the overall molecular context.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are influenced by the molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in biological systems or as a material in electronic devices. For similar compounds, the physical properties have been characterized to facilitate their practical use (Banerjee et al., 1999).

Mechanism of Action

Mode of Action

It is known that imidazole-containing compounds, such as chembl8987, have a broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals . The specific interactions of CHEMBL8987 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific pathways and downstream effects influenced by CHEMBL8987 require further investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how the compound is processed in the body . These studies would provide valuable information about the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it is likely that CHEMBL8987 could have multiple effects at the molecular and cellular levels

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , indicating a promising future for the development of new drugs.

properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTXFPQXVFJISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
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